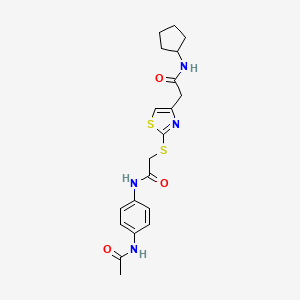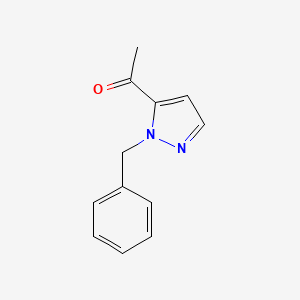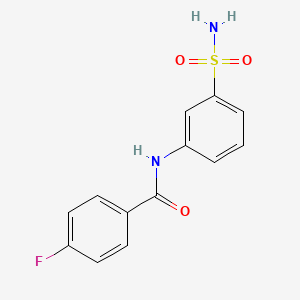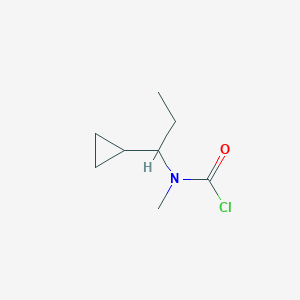
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, also known as FPPP, is a chemical compound that belongs to the cathinone family. It is a synthetic analogue of the controlled substance, methcathinone, which is a stimulant drug. FPPP is a research chemical and is typically used in scientific research to investigate its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Fluorination and Functionalization of Ketones
The application of fluorination techniques to ketones, including derivatives similar to 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, demonstrates the synthetic utility in creating fluorinated compounds. The direct α-fluorination of ketones, using specific reagents such as N-F reagents, allows for regiospecific introduction of fluorine atoms without the need for prior activation of the target molecules. This method has been shown to yield α-fluoro derivatives of ketones efficiently, highlighting its significance in the synthesis of fluorinated organic compounds (Stavber, Jereb, & Zupan, 2002).
Advanced Polymer Materials
The synthesis of sulfonated side-chain grafting units, utilizing compounds such as 4-fluorobenzophenone, represents a novel approach in the development of polymer materials. These materials, particularly comb-shaped sulfonated poly(arylene ether sulfone) copolymers, have been explored for their potential in proton exchange membranes for fuel cell applications. The incorporation of fluorinated compounds enhances the polymer's properties, offering high proton conductivity and demonstrating the material's applicability in clean energy technologies (Kim, Robertson, & Guiver, 2008).
Liquid Crystal Technology
Research into the synthesis and mesogenic properties of lateral fluoro-substituted compounds, including derivatives similar to 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, has contributed to the development of liquid crystal technologies. The study of these compounds' birefringence and dielectric anisotropy has provided valuable insights into designing materials with specific optical and electronic properties, useful in displays and other liquid crystal devices (Goulding, Greenfield, Parri, & Coates, 1995).
Cytotoxic Agents Synthesis
The exploration of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, through Mannich reactions involving components like 4'-fluoro-acetophenone, has led to the synthesis of compounds with potential as cytotoxic agents. This research underlines the importance of such derivatives in developing new therapeutic agents, demonstrating the broader implications of fluoroanilino-propanone derivatives in medical chemistry (Mete, Gul, & Kazaz, 2007).
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDXUDMQUIZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477320-46-0 |
Source


|
| Record name | 3-(4-FLUOROANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2866000.png)


![N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2866007.png)
![4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2866008.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2866009.png)

![1,3-Bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2866012.png)
![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)


